molecular formula C9H7F3O B2672704 3-(1,2,2-Trifluorocyclopropyl)phenol CAS No. 2470435-52-8

3-(1,2,2-Trifluorocyclopropyl)phenol

Cat. No.: B2672704
CAS No.: 2470435-52-8
M. Wt: 188.149
InChI Key: BUIJRGVHZUYOKA-UHFFFAOYSA-N
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Description

3-(1,2,2-Trifluorocyclopropyl)phenol is a chemical compound characterized by the presence of a trifluorocyclopropyl group attached to a phenol ring

Chemical Reactions Analysis

Types of Reactions: 3-(1,2,2-Trifluorocyclopropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    3-(1,2,2-Trifluorocyclopropyl)aniline: Similar structure but with an amino group instead of a hydroxyl group.

    3-(1,2,2-Trifluorocyclopropyl)benzoic acid: Contains a carboxyl group instead of a hydroxyl group.

    3-(1,2,2-Trifluorocyclopropyl)benzaldehyde: Features an aldehyde group instead of a hydroxyl group.

Uniqueness: 3-(1,2,2-Trifluorocyclopropyl)phenol is unique due to the presence of the trifluorocyclopropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

3-(1,2,2-trifluorocyclopropyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-8(5-9(8,11)12)6-2-1-3-7(13)4-6/h1-4,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIJRGVHZUYOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(C2=CC(=CC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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